![molecular formula C15H20N2O3 B14654530 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine CAS No. 52423-59-3](/img/structure/B14654530.png)
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . This method is advantageous due to its simplicity, accessibility of the catalyst, and the ability to reuse the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings .
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of substituted oxazine compounds .
科学的研究の応用
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the inflammatory process. This inhibition reduces the production of inflammatory mediators such as prostaglandins . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine known for its use in the synthesis of various pharmaceuticals.
Ifosfamide: An oxazine derivative used as a chemotherapeutic agent.
Nile Red and Nile Blue: Fluorescent dyes based on benzophenoxazine.
Uniqueness
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
52423-59-3 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[e][1,3]oxazine |
InChI |
InChI=1S/C15H20N2O3/c18-17(19)13-8-6-11(7-9-13)15-16-10-12-4-2-1-3-5-14(12)20-15/h6-9,12,14-16H,1-5,10H2 |
InChIキー |
GUZNKNHVVNSGJM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CNC(OC2CC1)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


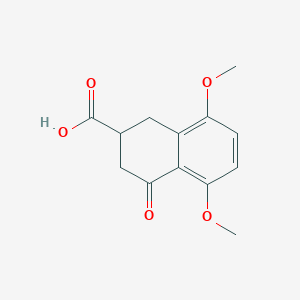


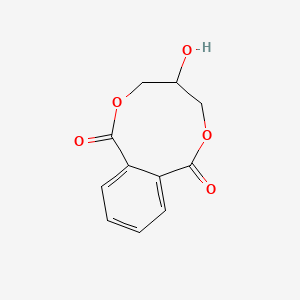

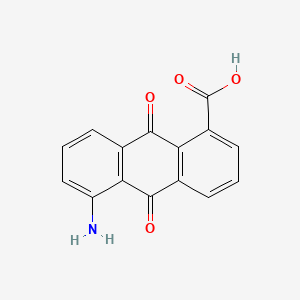
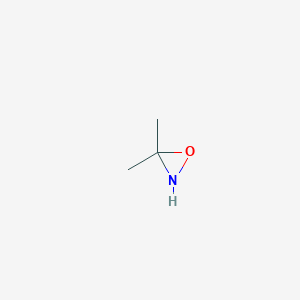


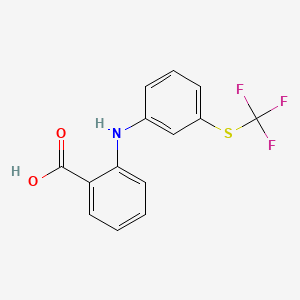
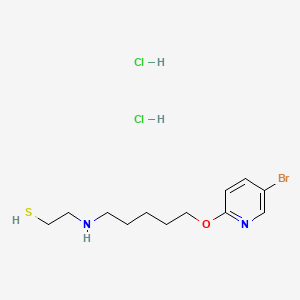

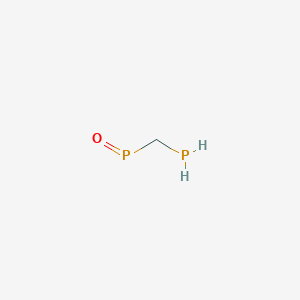
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
